molecular formula C10H10O4 B7777029 2-(2-Acetylphenyl)-2-hydroxyacetic acid CAS No. 1003707-95-6

2-(2-Acetylphenyl)-2-hydroxyacetic acid

Cat. No.: B7777029
CAS No.: 1003707-95-6
M. Wt: 194.18 g/mol
InChI Key: YCCSWLJUVZBEAS-UHFFFAOYSA-N
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Description

2-(2-Acetylphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of acetic acid and features both an acetyl group and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-acetylbenzoic acid with glyoxylic acid under acidic conditions. The reaction typically proceeds via an aldol condensation followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Acetylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have biological activity and can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Acetylphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The hydroxy and acetyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The compound may participate in pathways involving nucleophilic attack or electrophilic addition, depending on the reaction environment.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyacetic acid moiety.

    2-Acetylbenzoic acid: Lacks the hydroxy group present in 2-(2-Acetylphenyl)-2-hydroxyacetic acid.

    2-Hydroxyacetophenone: Contains a hydroxy group but lacks the acetic acid functionality.

Uniqueness

This compound is unique due to the presence of both an acetyl and a hydroxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2-acetylphenyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCSWLJUVZBEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003707-95-6
Record name 2-Acetyl-alpha-hydroxybenzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003707956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ACETYL-.ALPHA.-HYDROXYBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DFA238JWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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